2-Aminoquinoline-7-carboxylic acid
Overview
Description
2-Aminoquinoline-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both an amino group and a carboxylic acid group in the quinoline ring makes this compound a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For example, the reaction of anthranilic acid with formamide under acidic conditions can yield this compound. Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of recyclable catalysts like montmorillonite K-10 have been explored to enhance the efficiency and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives of quinoline.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Aminoquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminoquinoline-7-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For example, quinoline derivatives can inhibit the activity of enzymes involved in DNA replication and repair, leading to antimicrobial and anticancer effects . Additionally, they can interfere with the synthesis of nucleic acids and proteins, disrupting the growth and proliferation of pathogens .
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 2-Aminoquinoline
- 7-Chloroquinoline
Comparison: 2-Aminoquinoline-7-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a wider range of chemical modifications and applications compared to other quinoline derivatives. For instance, quinoline-4-carboxylic acid lacks the amino group, limiting its reactivity in certain types of chemical reactions .
Properties
IUPAC Name |
2-aminoquinoline-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHZVQNFAFZEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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